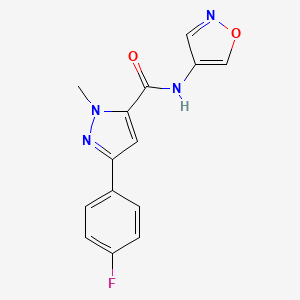
3-(4-fluorophenyl)-N-(isoxazol-4-yl)-1-methyl-1H-pyrazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "3-(4-fluorophenyl)-N-(isoxazol-4-yl)-1-methyl-1H-pyrazole-5-carboxamide" is a structurally complex molecule that likely exhibits a range of biological activities due to the presence of multiple pharmacophoric elements such as the pyrazole ring, fluorophenyl group, and isoxazole moiety. While the specific papers provided do not directly discuss this compound, they do provide insights into similar compounds that can help infer the properties and potential synthesis of the compound .
Synthesis Analysis
The synthesis of related compounds typically involves the condensation of various amine groups with corresponding carboxylic acids or their derivatives. For instance, the synthesis of a pyrazolo[1,5-a]pyrimidine derivative was achieved by condensation of dimethylamine with a pyrazolo[1,5-a]pyrimidine-3-carboxylic acid derivative . Similarly, the synthesis of pyrazole derivatives often involves reactions with semicarbazide or thiosemicarbazide in the presence of sodium hydroxide . These methods could potentially be adapted for the synthesis of "3-(4-fluorophenyl)-N-(isoxazol-4-yl)-1-methyl-1H-pyrazole-5-carboxamide" by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of compounds similar to the one has been elucidated using various spectroscopic techniques such as NMR, IR, and mass spectrometry, as well as X-ray crystallography . These studies reveal the presence of distinct structural features such as dihedral angles between rings and the conformation of substituents, which are crucial for the biological activity of the compounds.
Chemical Reactions Analysis
The chemical reactivity of such compounds is often studied through molecular docking studies to predict their interaction with biological targets. For example, molecular docking studies have suggested that the fluorine atom and other substituents play crucial roles in the binding of these compounds to their targets, which may include enzymes like phosphodiesterases or proteins involved in cancer cell proliferation .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds, including their stability, solubility, and optical properties, are characterized using techniques like thermogravimetric analysis, DFT calculations, and studies of their nonlinear optical properties . These properties are influenced by the molecular structure, particularly the electronic distribution and the presence of functional groups like the carbonyl group, which can affect the molecule's reactivity and interaction with biological systems .
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- A study by McLaughlin et al. (2016) focuses on the synthesis and characterization of a related compound, 3,5-AB-CHMFUPPYCA, a 'research chemical' often mislabeled and associated with synthetic cannabinoids. This research highlights the importance of accurate identification and characterization of such compounds, including the use of chromatographic, spectroscopic, and mass spectrometric platforms, as well as crystal structure analysis (McLaughlin et al., 2016).
Structural Analysis
- Kariuki et al. (2021) synthesized compounds similar to the specified molecule, such as 4-(4-fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole. They performed crystallization and single-crystal diffraction for structural determination, offering insights into the molecular configurations of similar compounds (Kariuki et al., 2021).
Cytotoxic Evaluation
- Research by Ahsan et al. (2018) involved synthesizing analogues similar to the specified compound and evaluating their cytotoxicity against cancer cell lines. This study contributes to understanding the potential therapeutic applications of such compounds in oncology (Ahsan et al., 2018).
Metabolic Studies
- A study by Franz et al. (2017) examined the in vitro metabolism of 3,5-AB-CHMFUPPYCA, a compound structurally related to the specified molecule. This research sheds light on the metabolic pathways and potential biotransformation products of similar compounds, which is crucial for drug development and toxicology studies (Franz et al., 2017).
Antimicrobial Activities
- Ragavan et al. (2010) synthesized novel 1,5-diaryl pyrazole derivatives, which include structures similar to the specified compound, and screened them for antibacterial and antifungal activities. Such studies are important for discovering new antimicrobial agents (Ragavan et al., 2010).
Acid-Base Behavior and Crystal Structure
- Girisha et al. (2016) investigated the acid-base behavior of compounds with pyrazole rings, like the specified molecule, and elucidated their crystal structures. This research provides valuable information about the chemical properties and molecular interactions of such compounds (Girisha et al., 2016).
Novel Synthetic Cannabinoid Identification
- Uchiyama et al. (2015) identified a new pyrazole-carboxamide type synthetic cannabinoid, AB-CHFUPYCA, related to the specified compound. Their research contributes to the understanding of new psychoactive substances and their structural variants (Uchiyama et al., 2015).
Propiedades
IUPAC Name |
5-(4-fluorophenyl)-2-methyl-N-(1,2-oxazol-4-yl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN4O2/c1-19-13(14(20)17-11-7-16-21-8-11)6-12(18-19)9-2-4-10(15)5-3-9/h2-8H,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYGRKBHSPUQMDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)NC3=CON=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-fluorophenyl)-N-(isoxazol-4-yl)-1-methyl-1H-pyrazole-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]naphthalene-2-sulfonamide](/img/structure/B3010408.png)
![N-(4-acetylphenyl)-2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B3010409.png)
![N,1-di-p-tolyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B3010412.png)

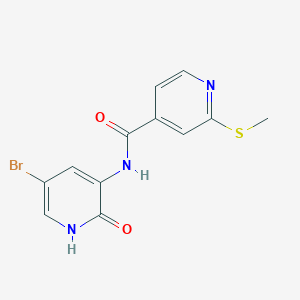
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,5-dimethoxybenzenesulfonamide](/img/structure/B3010415.png)
![4-[2-(2,6-Dichlorophenoxy)ethoxy]-3-methoxybenzaldehyde](/img/structure/B3010417.png)
![2-{[(3-Methylphenyl)amino]methyl}phenol](/img/structure/B3010418.png)

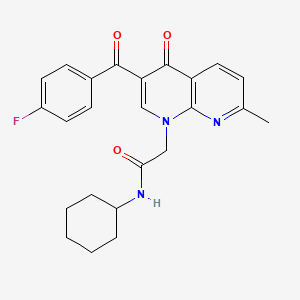
![5-Bromotricyclo[8.2.1.0,3,8]trideca-3,5,7-trien-13-one](/img/structure/B3010422.png)
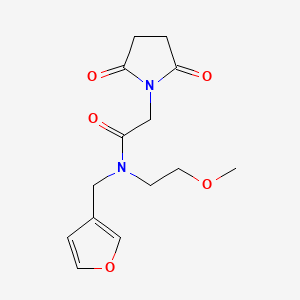
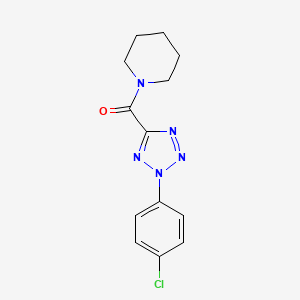
![7-[(2,5-Dimethylphenyl)methylsulfanyl]-3-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidine](/img/structure/B3010427.png)